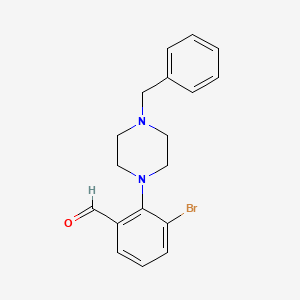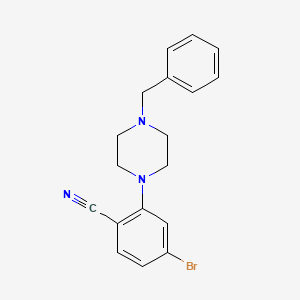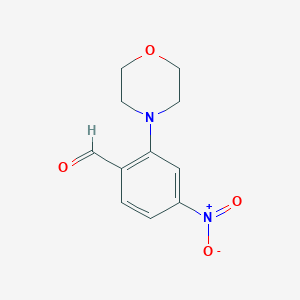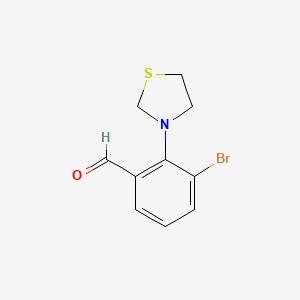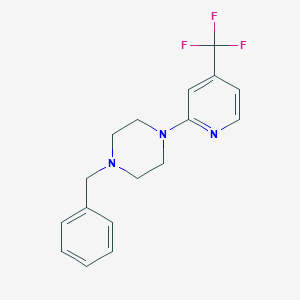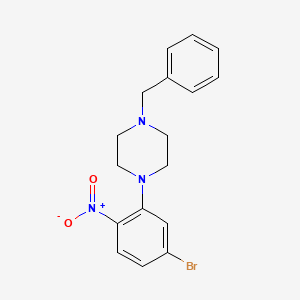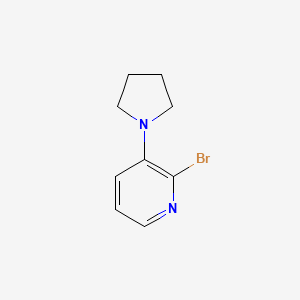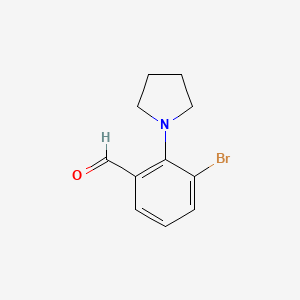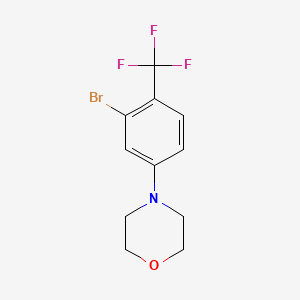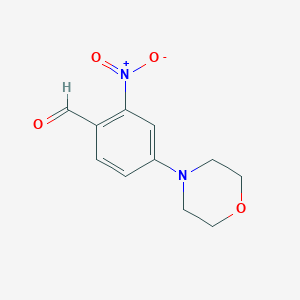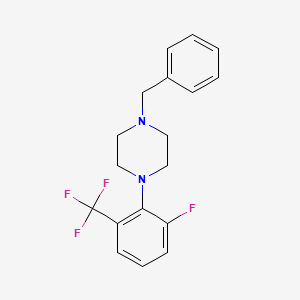
4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine
Übersicht
Beschreibung
4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTFM morpholine and has a molecular formula of C10H9BrF3NO.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or infectious agents.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine has significant biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. Additionally, BTFM morpholine has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine in lab experiments is its high purity and stability. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, one of the limitations of using BTFM morpholine in lab experiments is its potential toxicity. Researchers need to take proper precautions to ensure that they are not exposed to the compound during the experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine. One of the most significant future directions is the development of new drugs based on this compound. Researchers are exploring the use of BTFM morpholine in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. Additionally, researchers are also investigating the potential use of this compound in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine is a chemical compound that has significant potential in scientific research. The compound has several potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Researchers are continuing to explore the potential of this compound and its derivatives in the development of new drugs and other applications.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine in scientific research are vast. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers are exploring the use of BTFM morpholine in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Eigenschaften
IUPAC Name |
4-[2-bromo-6-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-3-1-2-8(11(13,14)15)10(9)16-4-6-17-7-5-16/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZUKXSLVHDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-6-(trifluoromethyl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



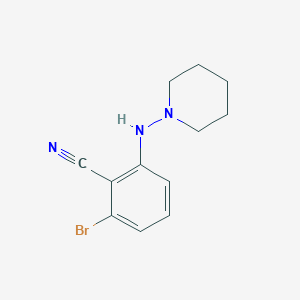
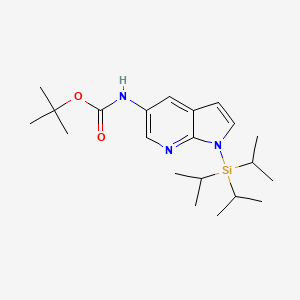
![1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1401935.png)
